molecular formula C8H7NO2 B1446374 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 20857-26-5

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Cat. No. B1446374
CAS RN: 20857-26-5
M. Wt: 149.15 g/mol
InChI Key: LNNPJJJCTBVNHK-UHFFFAOYSA-N
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Description

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound and a pharmaceutical intermediate . It is used in the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents .


Synthesis Analysis

The synthesis of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in water . The reaction yields high and has excellent chemoselectivity .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is C8H7NO . Its molecular weight is 133.147 . The exact mass is 133.052765 .


Chemical Reactions Analysis

The compound undergoes direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This reaction is achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in water .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 267.4±9.0 °C at 760 mmHg . The flash point is 122.6±26.1 °C . The compound has a LogP value of 1.30 , indicating its lipophilicity.

Scientific Research Applications

Antimicrobial and Antifungal Applications

This compound has been identified in the secondary metabolites of halotolerant fungal strains, such as Wallemia sebi . These fungi, which thrive in high-salinity environments, produce bioactive molecules that exhibit antimicrobial activity against pathogens like Escherichia coli , Bacillus subtilis , and Candida albicans . The presence of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one in these metabolites suggests its potential role in the development of new antimicrobial agents.

Cancer Research

The same halotolerant fungi have been found to produce compounds that show cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) , HL60 (leukemia) , and K-562 (chronic myelogenous leukemia) . The compound’s role in these bioactive molecules could be crucial for developing novel anticancer therapies.

Antioxidant Properties

Compounds derived from extremophilic fungi, including those containing the cyclopentanopyridine structure, have demonstrated radical-scavenging properties . This indicates that 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one may contribute to the antioxidant capacity of these molecules, which is valuable in preventing oxidative stress-related diseases.

Synthesis of Pharmaceutical Compounds

This chemical serves as an intermediate in the synthesis of various pharmaceutical and biological compounds . It has been used to create new propargylated 1-pyrindane derivatives, which are analogues of Rasagiline , an antiparkinsonian agent . This highlights its importance in drug development and synthesis.

Agricultural Chemical Research

The bioactive compounds produced by halotolerant fungi, including those with the cyclopentanopyridine backbone, have potential applications in agriculture . They could be used to develop new pesticides or fungicides that target specific agricultural pathogens.

Green Chemistry and Catalysis

The compound has been involved in studies related to green chemistry, specifically in the manganese-catalyzed oxidation of cyclopentenopyridine analogues . This process is significant for creating environmentally friendly synthetic pathways in chemical manufacturing.

Safety and Hazards

Users should avoid dust formation and breathing mist, gas, or vapours of this compound . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

The compound is an intermediate for the synthesis of pharmaceutical and biological compounds . It can be used for the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents . This suggests potential future directions in the development of new pharmaceutical compounds.

properties

IUPAC Name

5-hydroxy-5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-4-7(11)8-5(6)2-1-3-9-8/h1-3,6,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNPJJJCTBVNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
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Reactant of Route 5
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Reactant of Route 6
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